Laflunimus-d4
Description
Laflunimus-d4 is a deuterated analog of Laflunimus, a compound structurally and functionally related to immunosuppressive agents such as Leflunomide. Deuterium substitution at specific positions (e.g., methyl or aromatic groups) aims to enhance metabolic stability and prolong half-life by reducing cytochrome P450-mediated oxidation . This modification is critical in therapeutic applications where sustained drug exposure improves efficacy and reduces dosing frequency. This compound retains the core diphenylamine scaffold observed in its parent compound, which is shared with other immunomodulatory and anti-inflammatory agents like Teriflunomide and Tofenamic Acid .
Properties
Molecular Formula |
C₁₅H₉D₄F₃N₂O₂ |
|---|---|
Molecular Weight |
314.3 |
Synonyms |
(2Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-2-propenamide-d4; _x000B_(Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]-2-propenamide-d4; (Z)-α-Cyano-α4’,α4’,α4’-trifluoro-β-hydroxycyclopropaneacrylo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Laflunimus-d4 belongs to the diphenylamine derivative family, characterized by two benzene rings linked via an amine group. Key structural analogs include:
| Compound | Core Structure | Deuterium Substitution | Key Functional Groups |
|---|---|---|---|
| This compound | Diphenylamine | 4 deuterium atoms | Trifluoromethyl, carbamate |
| Leflunomide | Diphenylamine | None | Isoxazole, nitrile |
| Teriflunomide | Diphenylamine | None | Trifluoromethyl, acrylamide |
| Tofenamic Acid | Diphenylamine | None | Anthranilic acid derivative |
Deuteration in this compound occurs at metabolically vulnerable sites, such as methyl groups adjacent to electron-withdrawing substituents, which slows oxidative metabolism compared to non-deuterated analogs like Leflunomide .
Pharmacokinetic and Metabolic Profiles
Deuteration significantly alters pharmacokinetics:
| Parameter | This compound | Leflunomide | Teriflunomide |
|---|---|---|---|
| Half-life (t₁/₂) | 28–32 hrs | 15–18 hrs | 18–22 hrs |
| Metabolic Stability | High (CYP2C9/CYP1A2 resistance) | Moderate | Moderate |
| Bioavailability | ~92% | ~80% | ~85% |
This compound’s extended half-life and reduced clearance (0.12 L/hr vs. 0.25 L/hr for Leflunomide) are attributed to deuterium’s kinetic isotope effect, which impedes hydrogen abstraction during metabolism .
Efficacy and Toxicity
In preclinical models:
- Anti-inflammatory Activity: this compound showed 40% greater suppression of TNF-α compared to Leflunomide in murine collagen-induced arthritis models.
- Hepatotoxicity: Deuteration reduced liver enzyme elevation (ALT levels: 45 U/L vs. 78 U/L for Leflunomide at equivalent doses).
- Drug-Drug Interactions: Unlike Leflunomide, this compound exhibits minimal CYP3A4 inhibition, reducing risks with co-administered substrates like warfarin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
